1-Benzo[b][1]benzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride
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Overview
Description
1-Benzobbenzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzazepine core fused with a morpholine ring, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzobbenzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization under acidic conditions.
Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring through a nucleophilic substitution reaction. This is typically carried out using morpholine and a suitable leaving group, such as a halide.
Final Coupling and Hydrochloride Formation: The final step involves coupling the benzazepine and morpholine intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzobbenzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Scientific Research Applications
1-Benzobbenzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzobbenzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 1-(6,11-dihydrobenzocbenzazepin-5-yl)-2-morpholin-4-ylethanone;hydrochloride
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
1-Benzobbenzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride stands out due to its unique combination of a benzazepine core and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c23-20(15-21-11-13-24-14-12-21)22-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)22;/h1-10H,11-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHHZSQZZKMPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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